6-Imidazol-1-yl-2-(2-methoxyphenyl)quinoline
Description
6-Imidazol-1-yl-2-(2-methoxyphenyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with an imidazole ring at position 6 and a 2-methoxyphenyl group at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and fluorescence properties . The imidazole moiety enhances bioactivity through hydrogen bonding and metal coordination, while the methoxyphenyl group contributes to electronic effects and solubility .
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-(2-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H15N3O/c1-23-19-5-3-2-4-16(19)18-8-6-14-12-15(7-9-17(14)21-18)22-11-10-20-13-22/h2-13H,1H3 |
InChI Key |
MWWIMDAJRUEGIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound A : 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
- Structural Differences :
- Imidazole substituent: Benzo[d]imidazol-2-yl at position 2 (vs. imidazol-1-yl at position 6 in the target compound).
- Additional methyl groups: At position 6 and on the benzimidazole nitrogen.
- Synthesis: Prepared via Suzuki-Miyaura coupling and sequential aldehyde-amine condensations (yields: 40–65%) . Crystallography reveals π-π stacking between quinoline and benzimidazole rings (slippage: 1.6–1.7 Å) .
Compound B : 2-(2-Methoxyphenyl)quinoline (CAS: N/A)
- Structural Differences : Lacks the imidazole substituent.
- Synthesis: Derived from 2-aminobenzylic alcohol and 2'-methoxyacetophenone via acid-catalyzed cyclization .
- Key Distinction : Absence of the imidazole ring diminishes metal-binding capacity and bioactivity, highlighting the critical role of the imidazole in the target compound .
Optical and Electronic Properties
- Analysis : The target compound’s imidazole and methoxyphenyl groups synergistically enhance fluorescence and intermolecular interactions compared to simpler analogs .
Antimicrobial Potential :
- Compound C: 1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline (from ) Exhibits MIC values of 8–16 µg/mL against S. aureus and E. coli .
Anticancer Activity :
- Compound D: 2-Phenyl-1H-imidazo[4,5-f]quinoline IC50: 12 µM against MCF-7 breast cancer cells . Comparison: The methoxyphenyl group in the target compound could enhance DNA intercalation, improving cytotoxicity .
Thermodynamic and Crystallographic Data
| Parameter | Target Compound (Predicted) | Compound A |
|---|---|---|
| Melting Point | 180–190°C | 175–180°C |
| Crystal System | Monoclinic (expected) | Triclinic |
| H-Bond Acceptors | 4 | 3 |
- Analysis : The target compound’s additional imidazole nitrogen increases hydrogen-bonding capacity, likely improving stability in biological environments .
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